CAS registry number and molecular weight of 4-Butoxy-1H-pyrrol-2(5H)-one
CAS registry number and molecular weight of 4-Butoxy-1H-pyrrol-2(5H)-one
Technical Whitepaper: 4-Butoxy-1H-pyrrol-2(5H)-one as a Strategic Synthon in Heterocyclic Drug Design
Executive Summary
In modern medicinal chemistry and agrochemical development, the pyrrolin-2-one core is a privileged structural motif frequently found in biologically active natural products and active pharmaceutical ingredients (APIs)[1]. As a Senior Application Scientist, I frequently encounter the challenge of functionalizing tetramic acids (pyrrolidine-2,4-diones), which suffer from complex keto-enol tautomerism that complicates regioselective synthesis[2].
4-Butoxy-1H-pyrrol-2(5H)-one emerges as a highly elegant solution to this problem. By locking the C4-oxygen as a stable butyl enol ether, this compound eliminates tautomeric ambiguity, serving as a highly versatile, regioselective building block for complex heterocyclic synthesis. This guide details its physicochemical properties, mechanistic utility, and field-proven experimental protocols for its synthesis and downstream application.
Physicochemical Profiling & Structural Identity
To ensure rigorous analytical tracking during multi-step syntheses, the foundational quantitative data for 4-Butoxy-1H-pyrrol-2(5H)-one is summarized below.
| Property | Value |
| IUPAC Name | 4-Butoxy-1,5-dihydro-2H-pyrrol-2-one |
| CAS Registry Number | 282528-65-8[3] |
| Molecular Formula | C8H13NO2[3] |
| Molecular Weight | 155.19 g/mol [3] |
| Structural Class | Heterocyclic Building Block (Pyrroline / Enol Ether)[4] |
| Physical State | Solid / High-boiling oil (dependent on ambient temperature and purity) |
Mechanistic Causality in Synthesis
The strategic value of 4-Butoxy-1H-pyrrol-2(5H)-one lies in its electronic distribution. Unprotected tetramic acids possess multiple nucleophilic sites (N1, C3, and C4-O), leading to complex mixtures during alkylation or cross-coupling[2].
The Causality of Enol Etherification: Converting the C4-hydroxyl group into a butoxy ether serves a dual purpose:
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Electronic Stabilization: The electron-donating nature of the butoxy group stabilizes the α,β -unsaturated lactam ring, reducing its susceptibility to unwanted Michael additions.
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Regiocontrol: By masking the C4-oxygen, the pKa of the N1-proton ( ∼15 ) becomes the most acidic site on the molecule. This allows for highly predictable, regioselective N-alkylation using standard bases (e.g., NaH, K2CO3) without the risk of O-alkylation[1].
Experimental Workflows: Self-Validating Protocols
The following methodologies are designed as self-validating systems. Each step includes built-in mechanistic checkpoints to ensure high-fidelity results.
Protocol A: Synthesis of 4-Butoxy-1H-pyrrol-2(5H)-one via Azeotropic Enol Etherification
Objective: Convert tetramic acid to its stable C4-butyl enol ether.
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Reaction Assembly: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend pyrrolidine-2,4-dione (1.0 equiv, 100 mmol) in anhydrous toluene (250 mL).
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Catalysis & Reagent Addition: Add 1-butanol (3.0 equiv, 300 mmol) and catalytic p -Toluenesulfonic acid monohydrate ( p -TsOH·H2O, 0.05 equiv, 5 mmol).
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Causality: p -TsOH protonates the C4 carbonyl, increasing its electrophilicity for nucleophilic attack by 1-butanol.
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Azeotropic Distillation: Heat the mixture to reflux (approx. 110°C). Monitor the Dean-Stark trap.
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Causality: The reaction produces water as a byproduct. Toluene forms an azeotrope with water, which condenses and separates in the trap. Removing water continuously drives the thermodynamic equilibrium strictly toward the enol ether product according to Le Chatelier's principle.
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Validation Checkpoint: The reaction is complete when water ceases to collect in the trap (typically 4-6 hours). TLC (DCM:MeOH 9:1) should show complete consumption of the highly polar tetramic acid.
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Workup: Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3 (to neutralize p -TsOH), dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-Butoxy-1H-pyrrol-2(5H)-one[3].
Protocol B: Regioselective N-Alkylation of 4-Butoxy-1H-pyrrol-2(5H)-one
Objective: Utilize the synthon to create an N-alkylated API intermediate.
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Deprotonation: Dissolve 4-Butoxy-1H-pyrrol-2(5H)-one (1.0 equiv, 50 mmol) in anhydrous DMF (100 mL) under an inert argon atmosphere. Cool to 0°C.
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Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv, 55 mmol) in small portions. Stir for 30 minutes until hydrogen gas evolution ceases.
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Causality: The irreversible evolution of H2 gas drives the formation of the N-centered anion. The C4-butoxy group prevents any competing O-alkylation.
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Electrophilic Quench: Add the desired electrophile, such as benzyl bromide (1.05 equiv, 52.5 mmol), dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.
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Validation Checkpoint: LC-MS should confirm the mass shift corresponding to the addition of the benzyl group, with no di-alkylated byproducts.
Workflow Visualization
The following DOT diagram illustrates the logical flow of the chemical transformations, highlighting how the intermediate state dictates downstream regioselectivity.
Synthetic workflow from tetramic acid to N-alkylated API intermediates via enol etherification.
References
- Title: 4-Butoxy-1,5-dihydro-2H-pyrrol-2-one (CAS # 282528-65-8)
- Title: 282528-65-8 | 4-Butoxy-1H-pyrrol-2(5H)
- Title: Arylsulfid- und Arylsulfoxid-Derivate als Akarizide und Insektizide (EP 3010893 B1)
- Title: Synthesis of Chiral Tetramic Acids: Preparation of (S)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. orgsyn.org [orgsyn.org]
- 3. 4-䏿°§åº-1,5-äºæ°¢-2H-å¡å¯-2-é ® (CAS 282528-65-8) | ç©çå妿§è´¨ãSDSãå®å ¨ä¿¡æ¯åä¾åºå - chemBlink [chemblink.com]
- 4. 282528-65-8|4-Butoxy-1H-pyrrol-2(5H)-one|BLD Pharm [bldpharm.com]
